molecular formula C7F7I B1583573 Heptafluorobenzyl iodide CAS No. 79865-03-5

Heptafluorobenzyl iodide

Cat. No.: B1583573
CAS No.: 79865-03-5
M. Wt: 343.97 g/mol
InChI Key: KBTGPFZDZIZYLB-UHFFFAOYSA-N
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Description

Heptafluorobenzyl iodide is a chemical compound with the molecular formula C₇F₇I . It is characterized by the presence of seven fluorine atoms and one iodine atom attached to a benzene ring. This compound is known for its high stability in the absence of water and its utility in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptafluorobenzyl iodide can be synthesized through the iodination of heptafluorotoluene. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions. The reaction proceeds as follows:

C7F7H+I2C7F7I+HIC_7F_7H + I_2 \rightarrow C_7F_7I + HI C7​F7​H+I2​→C7​F7​I+HI

The reaction is carried out in an inert atmosphere to prevent the formation of unwanted by-products .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Heptafluorobenzyl iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Heptafluorobenzyl iodide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which heptafluorobenzyl iodide exerts its effects involves the interaction of its fluorine and iodine atoms with various molecular targets. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attach to the benzene ring. In reductive elimination reactions, the iodine atom is removed, resulting in the formation of heptafluorobenzene .

Comparison with Similar Compounds

  • Iodopentafluorobenzene
  • 1,4-Diiodotetrafluorobenzene
  • 1,2-Diiodotetrafluorobenzene
  • Bromopentafluorobenzene
  • Perfluoropropyl iodide

Comparison: Heptafluorobenzyl iodide is unique due to the presence of seven fluorine atoms, which impart high stability and reactivity. Compared to iodopentafluorobenzene, which has five fluorine atoms, this compound exhibits higher electron-withdrawing effects, making it more reactive in nucleophilic substitution reactions. Additionally, its higher fluorine content enhances its stability in various chemical environments .

Properties

IUPAC Name

1-[difluoro(iodo)methyl]-2,3,4,5,6-pentafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F7I/c8-2-1(7(13,14)15)3(9)5(11)6(12)4(2)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTGPFZDZIZYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346469
Record name Heptafluorobenzyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79865-03-5
Record name Heptafluorobenzyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptafluorobenzyl iodide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does heptafluorobenzyl iodide interact with N,N,N′,N′-tetramethylethylenediamine (TMEDA)?

A: this compound interacts with TMEDA through a combination of halogen bonding and hydrogen bonding. [] Research has shown that in a solution of dichloromethane, two novel assemblies are formed. [] One assembly features an intermolecular halogen bond between the iodine atom of this compound and the nitrogen atom of TMEDA. [] The second assembly showcases a hydrogen bond between the fluorine atom of the heptafluorobenzyl group and the hydrogen atom of the TMEDA amine group. [] These interactions highlight the ability of this compound to engage in both halogen and hydrogen bonding interactions.

Q2: What are the primary analytical techniques used to characterize the interactions of this compound?

A: The interactions of this compound have been primarily characterized using X-ray diffraction analysis, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. [] X-ray diffraction provides insights into the solid-state structure and bonding interactions, while NMR and IR spectroscopy offer information about molecular structure and functional group interactions. These techniques, when used in conjunction, provide a comprehensive understanding of the chemical behavior of this compound.

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